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Compound of Interest

Compound Name: Dinosam

Cat. No.: B1213061 Get Quote

Disclaimer: Information regarding the toxicological profile of Dinosam is scarce in publicly

available literature. Dinosam is a dinitrophenol herbicide that is largely considered obsolete.

This document provides a comprehensive overview of its known toxicological properties and,

where data is lacking, incorporates information from the closely related and more extensively

studied compound, Dinoseb (2-sec-butyl-4,6-dinitrophenol), as a surrogate. The structural

similarity and identical mode of action—uncoupling of oxidative phosphorylation—make

Dinoseb a relevant, albeit not identical, proxy for understanding the potential hazards of

Dinosam. All data presented for Dinoseb is clearly identified as such.

Executive Summary
Dinosam, a dinitrophenol herbicide, is recognized for its high acute toxicity via oral, dermal,

and inhalation routes of exposure. Its primary mechanism of action is the uncoupling of

oxidative phosphorylation, which disrupts cellular energy production and can lead to severe

systemic effects. While specific quantitative toxicological data for Dinosam is limited, data from

the surrogate compound Dinoseb indicates a high level of toxicity, with oral LD50 values in rats

ranging from 25 to 60 mg/kg. Dinoseb has also been shown to cause reproductive and

developmental toxicity in animal studies. The genotoxic and carcinogenic potential of these

compounds is not fully elucidated, with some conflicting reports. This guide provides a detailed

summary of the available toxicological data, outlines relevant experimental protocols, and

visualizes the key mechanistic pathway.
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Property Value Reference

Chemical Name
2-(1-methylbutyl)-4,6-

dinitrophenol
PubChem

Synonyms
DNOSAP, DNAP, 2-sec-Amyl-

4,6-dinitrophenol
PubChem

CAS Number 4097-36-3 PubChem

Molecular Formula C₁₁H₁₄N₂O₅ PubChem

Molecular Weight 254.24 g/mol PubChem

Appearance Yellow Oil CymitQuimica

Mode of Action

Uncoupler of oxidative

phosphorylation via disruption

of proton gradient

AERU

Toxicological Data
The following tables summarize the available quantitative toxicological data for Dinosam and

its surrogate, Dinoseb.
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Endpoint Species Route Value
Classificati
on

Reference

Oral LD50

(Dinosam)
Rat Oral > 1000 mg/kg Moderate AERU

Intraperitonea

l LDLo

(Dinosam)

Mouse
Intraperitonea

l
3.8 mg/kg High AERU

Oral LD50

(Dinoseb)
Rat Oral 25 - 60 mg/kg High

EXTOXNET,

EPA

Dermal LD50

(Dinoseb)
Rabbit Dermal

80 - 200

mg/kg
High EXTOXNET

Dermal LD50

(Dinoseb)
Rat Dermal 80 mg/kg High

Santa Cruz

Biotechnolog

y

Inhalation

LC50

(Dinoseb)

Rat Inhalation
33 - 290

mg/m³ (4h)
High

Matsumoto et

al., 2008

Subchronic and Chronic Toxicity (Data for Dinoseb)
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Study
Type

Species Route NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

Subchronic

(Male

Reproducti

ve)

Rat Oral
3.8

mg/kg/day

9.1

mg/kg/day

Decreased

sperm

count,

increased

abnormal

sperm.

U.S. EPA,

1987

Subchronic Rat Oral
2.7

mg/kg/day

5.4

mg/kg/day

Increased

liver

weight.

U.S. EPA,

1987

Chronic (2-

year)
Rat Oral

1

mg/kg/day

3

mg/kg/day

Decreased

fetal

weights,

decreased

pup body

weights.

OEHHA,

2010

Reproductive and Developmental Toxicity (Data for
Dinoseb)
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Study
Type

Species Route NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

Reproducti

ve/Develop

mental

Screening

Rat Oral

2.33

mg/kg/day

(Reproduct

ive/Develo

pmental)

0.78

mg/kg/day

(Males)

Increased

hematocrit

in males.

Decreased

sperm

motility and

increased

abnormal

sperm at

7.0

mg/kg/day.

Matsumoto

et al., 2008

Developme

ntal
Rabbit Dermal

1

mg/kg/day

3

mg/kg/day

Maternal

mortality,

hypertherm

ia, and

fetal

hydroceph

aly and

anophthal

mia.

OECD,

2007

Developme

ntal
Rabbit Oral

3

mg/kg/day
-

Absence of

teratogenic

effects.

U.S. EPA,

1987

Genotoxicity and Carcinogenicity (Data for Dinoseb)
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Assay System Result Reference

Genotoxicity Eukaryotic cells
Not mutagenic or

genotoxic
EXTOXNET

Carcinogenicity Rat (2-year dietary)
No evidence of

carcinogenicity
U.S. EPA, 1987

Carcinogenicity
Mouse (100-week

feeding)

No statistically

significant, dose-

related increase in

tumors.

Government of

Canada

Carcinogenicity

Classification
Agency Classification Reference

U.S. EPA

Group D: Not

classifiable as to

human

carcinogenicity.

U.S. EPA, 1987

U.S. EPA (Peer

Review)

Group C: Possible

Human Carcinogen.
EPA

Mechanism of Action: Uncoupling of Oxidative
Phosphorylation
Dinosam, like other dinitrophenols, exerts its toxic effects by disrupting the process of oxidative

phosphorylation in mitochondria. This process is the primary mechanism for ATP synthesis in

cells. Dinosam acts as a protonophore, shuttling protons across the inner mitochondrial

membrane, thereby dissipating the proton gradient that is essential for ATP synthase to

function. This uncoupling of electron transport from ATP synthesis leads to a decrease in

cellular energy production and an increase in oxygen consumption and heat generation.
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Mechanism of oxidative phosphorylation uncoupling by Dinosam.

Experimental Protocols
The following sections describe generalized experimental protocols for key toxicological

studies, based on OECD guidelines. These protocols would be applicable for testing Dinosam
or related dinitrophenol herbicides.

Acute Oral Toxicity (OECD 423)
Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

Procedure:

Animals are fasted prior to dosing.

The test substance is administered in a single dose by gavage.

A sequential dosing approach is used, starting with a dose expected to be moderately

toxic.
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The outcome (survival or death) in the first animal determines the dose for the next animal

(either higher or lower).

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for

at least 14 days.

A full necropsy is performed on all animals at the end of the observation period.

Data Analysis: The results are used to classify the substance into a GHS acute toxicity

hazard category.

Workflow for an acute oral toxicity study.

In Vivo Micronucleus Test (OECD 474)
Objective: To detect damage to chromosomes or the mitotic apparatus by identifying

micronuclei in erythrocytes.

Test Animals: Typically, young adult mice or rats.

Procedure:

Animals are treated with the test substance, usually on two or more occasions, 24 hours

apart.

At least three dose levels are used, along with negative and positive controls.

Bone marrow or peripheral blood is collected at appropriate times after the last dose.

Erythrocytes are prepared on slides and stained.

The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is

determined by microscopic analysis.

Data Analysis: A statistically significant, dose-related increase in the frequency of

micronucleated cells indicates a positive result for genotoxicity.
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Reproductive/Developmental Toxicity Screening Test
(OECD 421)

Objective: To provide initial information on the potential effects of a substance on

reproduction and development.

Test Animals: Typically, rats.

Procedure:

Male and female animals are dosed with the test substance for a period before mating,

during mating, and for females, throughout gestation and lactation.

At least three dose levels are used, along with a control group.

Observations include effects on mating performance, fertility, gestation length, parturition,

and lactation.

Offspring are examined for viability, growth, and any developmental abnormalities.

Parental animals and offspring are subjected to a full necropsy.

Data Analysis: The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) for

parental, reproductive, and developmental toxicity.

Conclusion
The toxicological profile of Dinosam, supplemented with data from its structural analogue

Dinoseb, reveals a compound of high acute toxicity. The primary mechanism of toxicity, the

uncoupling of oxidative phosphorylation, is a well-understood process that leads to systemic

effects due to cellular energy deprivation. While data on the chronic toxicity, carcinogenicity,

and genotoxicity of Dinosam itself is lacking, the information available for Dinoseb suggests

potential for reproductive and developmental effects at low doses. Given the high toxicity and

data gaps, any potential exposure to Dinosam should be treated with extreme caution. Further

research would be necessary to fully characterize the toxicological profile of Dinosam and to

perform a comprehensive human health risk assessment.
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To cite this document: BenchChem. [Toxicological Profile of Dinosam: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213061#toxicological-profile-of-dinosam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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